2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
Overview
Description
“2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F2NO2S . It has a molecular weight of 241.22 g/mol. This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” consists of a thiazole ring attached to a carboxylic acid group and a 2,6-difluorophenyl group . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The 2,6-difluorophenyl group consists of a phenyl ring with fluorine atoms attached at the 2 and 6 positions .
Physical And Chemical Properties Analysis
“2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” is a powder that is typically stored at room temperature . It has a molecular weight of 241.22 g/mol. The InChI key for this compound is OTYUISIBOBUOEO-UHFFFAOYSA-N .
Scientific Research Applications
Antimicrobial Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antimicrobial activity . Method: The in vitro antibacterial and antifungal activities of thiazole derivatives are evaluated using the broth microdilution method . Results: Thiazole derivatives have shown activity against Gram-positive bacteria like Enterococcus faecalis, Gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast like C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
Antioxidant Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antioxidant activity . Method: The antioxidant activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Thiazole derivatives have shown significant antioxidant activity .
Analgesic Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have analgesic activity . Method: The analgesic activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant analgesic activities .
Anti-inflammatory Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have anti-inflammatory activity . Method: The anti-inflammatory activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant anti-inflammatory activities .
Antitumor and Cytotoxic Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antitumor and cytotoxic activity . Method: The antitumor and cytotoxic activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Certain thiazole derivatives demonstrated potent effects on various human tumor cell lines .
Trypanocidal Activity
Field: Medicinal Chemistry Application: Certain thiazole derivatives have shown trypanocidal activity . Method: The trypanocidal activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Compounds bearing a 1,3-thiazole ring exhibited trypanocidal activity in the range of IC 50 = 0.42 μM and IC 50 = 0.80 μM .
Antihypertensive Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antihypertensive activity . Method: The antihypertensive activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant antihypertensive activities .
Antischizophrenia Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antischizophrenia activity . Method: The antischizophrenia activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant antischizophrenia activities .
Anti-HIV Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have anti-HIV activity . Method: The anti-HIV activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Certain thiazole derivatives demonstrated potent effects on HIV .
Hypnotics Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have hypnotics activity . Method: The hypnotics activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant hypnotics activities .
Antiallergic Activity
Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antiallergic activity . Method: The antiallergic activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant antiallergic activities .
Safety And Hazards
The safety data sheet for “2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUISIBOBUOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640662 | |
Record name | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | |
CAS RN |
1017452-64-0 | |
Record name | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.